N-benzyl-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide
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Overview
Description
N-benzyl-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structural motif with potential for various chemical and biological applications, making it a significant focus for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process involving the following key reactions:
Formation of the benzoxadiazocin core: : This is achieved through a cyclization reaction involving 2-amino-3-benzoylbenzoic acid and appropriate reactants under acidic conditions.
Methylation and Oxidation:
Benzylation: : This step involves the attachment of a benzyl group to the nitrogen atom within the benzoxadiazocin ring.
Final benzamide formation: : A reaction with benzoyl chloride under basic conditions forms the final compound.
Industrial Production Methods
While the synthetic route for laboratory preparation typically involves multiple steps, industrial production methods often streamline these processes to improve yield and reduce costs. Common industrial methods include:
Continuous flow synthesis: : This technique offers the advantage of precise control over reaction parameters, improving both the efficiency and safety of the synthesis.
Catalytic methods: : Utilization of catalysts such as palladium or copper to enhance specific reaction steps, particularly during cyclization and benzylation.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide undergoes several types of reactions:
Oxidation: : This compound can be oxidized to introduce various functional groups.
Reduction: : Reduction reactions can modify the core structure, potentially enhancing its biological activity.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions vary depending on the specific substituent, with common reagents including halides and organometallic compounds.
Major Products
The major products formed from these reactions vary based on the conditions and reagents used, often leading to derivatives with different functional groups or modified core structures.
Scientific Research Applications
N-benzyl-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide has diverse applications in scientific research, including:
Chemistry: : As a model compound for studying the reactivity of benzoxadiazocin rings and their derivatives.
Biology: : Potential use as a probe for investigating biochemical pathways involving heterocyclic compounds.
Medicine: : Exploration of its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : Used as an intermediate in the synthesis of more complex molecules with potential commercial applications.
Mechanism of Action
Molecular Targets and Pathways
The compound's biological effects are mediated through interactions with specific molecular targets:
Enzyme Inhibition: : It may act as an inhibitor of enzymes involved in key biochemical pathways, altering metabolic processes.
Receptor Binding: : Potential binding to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Unique Features
Compared to other heterocyclic compounds, N-benzyl-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzamide is unique due to its:
Structural Complexity: : The combination of a benzoxadiazocin core with benzyl and benzamide substituents.
Versatility: : Ability to undergo diverse chemical reactions and form various derivatives.
Similar Compounds
Benzoxadiazocines: : Other compounds in this class, which share the core structure but differ in substituents.
Benzamides: : Compounds with a benzamide functional group, providing a basis for comparison regarding reactivity and biological activity.
By detailing its preparation, chemical behavior, applications, mechanism of action, and comparison with similar compounds, we've delved into the intricate world of this compound. Its multifaceted nature makes it a fascinating subject for continued research and exploration.
Properties
IUPAC Name |
N-benzyl-3-(9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-25-15-21(20-12-5-6-13-22(20)31-25)27-24(30)28(25)19-11-7-10-18(14-19)23(29)26-16-17-8-3-2-4-9-17/h2-14,21H,15-16H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSLVQIBRAMKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=O)N2C4=CC=CC(=C4)C(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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